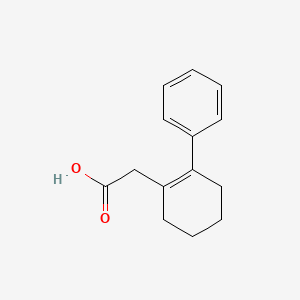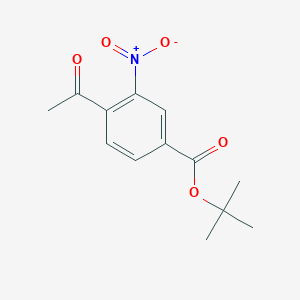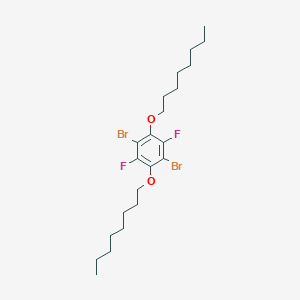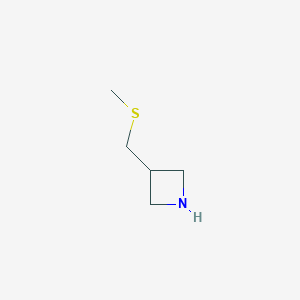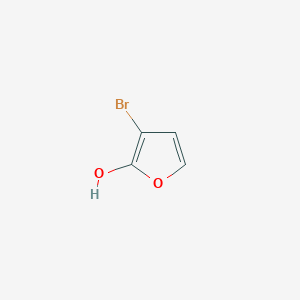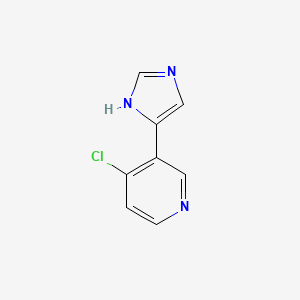![molecular formula C8H9BF2O3 B12833144 [2-(Difluoromethoxy)-3-methylphenyl]boronic acid CAS No. 958451-78-0](/img/structure/B12833144.png)
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a difluoromethoxy and methyl-substituted phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid typically involves the introduction of the boronic acid group to the aromatic ring. One common method is the borylation of the corresponding aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: [2-(Difluoromethoxy)-3-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [2-(Difluoromethoxy)-3-methylphenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, boronic acids are known for their ability to interact with diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of probes for detecting biomolecules such as sugars and nucleotides.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid primarily involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which can reversibly bind to diols, forming cyclic boronate esters. This property is exploited in various applications, including sensing and catalysis.
Comparación Con Compuestos Similares
- [4-Fluoro-2,5-dimethylphenyl]boronic acid
- [3-Methoxyphenyl]boronic acid
- [2,4-Difluorophenyl]boronic acid
Comparison: Compared to other boronic acids, [2-(Difluoromethoxy)-3-methylphenyl]boronic acid is unique due to the presence of both difluoromethoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and stability, making it distinct in its applications. For example, the difluoromethoxy group can enhance the compound’s lipophilicity and electron-withdrawing properties, which can be advantageous in certain synthetic and biological contexts.
Propiedades
Número CAS |
958451-78-0 |
|---|---|
Fórmula molecular |
C8H9BF2O3 |
Peso molecular |
201.97 g/mol |
Nombre IUPAC |
[2-(difluoromethoxy)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-5-3-2-4-6(9(12)13)7(5)14-8(10)11/h2-4,8,12-13H,1H3 |
Clave InChI |
HCNMYMKJTFLPOQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C)OC(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12833064.png)
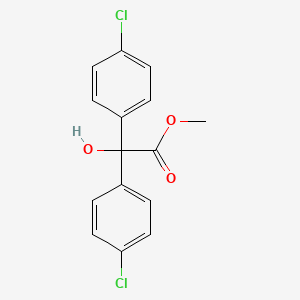

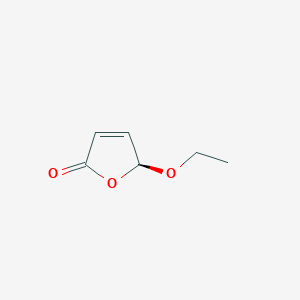


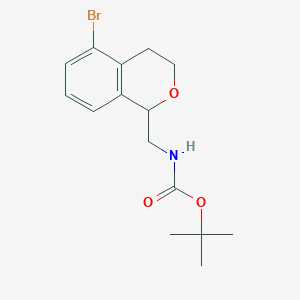
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
